molecular formula C13H15N3O2S B285473 3-(5-Methyl-[1,3,4]oxadiazol-2-ylsulfanyl)-N-p-tolyl-propionamide

3-(5-Methyl-[1,3,4]oxadiazol-2-ylsulfanyl)-N-p-tolyl-propionamide

Cat. No. B285473
M. Wt: 277.34 g/mol
InChI Key: PSXKVNTVLFHFQJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(5-Methyl-[1,3,4]oxadiazol-2-ylsulfanyl)-N-p-tolyl-propionamide is a chemical compound that has been the focus of scientific research due to its potential applications in various fields. This compound is also known as MPO, and it has been synthesized using different methods. The purpose of

Mechanism of Action

The mechanism of action of 3-(5-Methyl-[1,3,4]oxadiazol-2-ylsulfanyl)-N-p-tolyl-propionamide is not fully understood, but it is believed to work by inhibiting specific enzymes or proteins in the target organism. For instance, in cancer cells, MPO has been shown to inhibit the activity of histone deacetylases, which are enzymes that play a role in cancer cell growth and survival.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-(5-Methyl-[1,3,4]oxadiazol-2-ylsulfanyl)-N-p-tolyl-propionamide depend on the target organism and the specific application. In cancer cells, MPO has been shown to induce cell death and inhibit cell proliferation. In bacterial cells, MPO has been shown to inhibit cell growth and induce cell death. In plants, MPO has been shown to inhibit the growth of certain pests and improve plant growth.

Advantages and Limitations for Lab Experiments

One of the advantages of using 3-(5-Methyl-[1,3,4]oxadiazol-2-ylsulfanyl)-N-p-tolyl-propionamide in lab experiments is its potency and specificity towards the target organism. MPO has been shown to have a high affinity for specific enzymes or proteins, which makes it a useful tool in studying their function. However, one of the limitations of using MPO in lab experiments is its potential toxicity towards non-target organisms, which requires careful handling and disposal.

Future Directions

There are several future directions for the study of 3-(5-Methyl-[1,3,4]oxadiazol-2-ylsulfanyl)-N-p-tolyl-propionamide. One of the directions is the development of new derivatives with improved properties such as increased potency, specificity, and reduced toxicity. Another direction is the investigation of MPO's potential applications in other fields such as energy storage and environmental remediation. Additionally, the mechanism of action of MPO needs to be further elucidated to better understand its potential as a therapeutic agent.

Synthesis Methods

The synthesis of 3-(5-Methyl-[1,3,4]oxadiazol-2-ylsulfanyl)-N-p-tolyl-propionamide has been achieved using different methods. One of the commonly used methods is the reaction between 5-methyl-[1,3,4]oxadiazol-2-ylthiol and p-tolylacetic acid chloride in the presence of a base such as triethylamine. The reaction produces 3-(5-Methyl-[1,3,4]oxadiazol-2-ylsulfanyl)-N-p-tolyl-propionamide as a white solid.

Scientific Research Applications

3-(5-Methyl-[1,3,4]oxadiazol-2-ylsulfanyl)-N-p-tolyl-propionamide has been studied for its potential applications in different fields such as medicine, agriculture, and material science. In medicine, MPO has been investigated as a potential drug candidate for the treatment of various diseases such as cancer, inflammation, and bacterial infections. In agriculture, MPO has been studied for its potential use as a pesticide due to its ability to inhibit the growth of certain pests. In material science, MPO has been investigated for its potential use in the development of new materials with unique properties.

properties

Molecular Formula

C13H15N3O2S

Molecular Weight

277.34 g/mol

IUPAC Name

3-[(5-methyl-1,3,4-oxadiazol-2-yl)sulfanyl]-N-(4-methylphenyl)propanamide

InChI

InChI=1S/C13H15N3O2S/c1-9-3-5-11(6-4-9)14-12(17)7-8-19-13-16-15-10(2)18-13/h3-6H,7-8H2,1-2H3,(H,14,17)

InChI Key

PSXKVNTVLFHFQJ-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)NC(=O)CCSC2=NN=C(O2)C

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)CCSC2=NN=C(O2)C

solubility

41.6 [ug/mL]

Origin of Product

United States

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